molecular formula C31H24N4O4S B2928903 2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 877818-62-7

2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2928903
CAS No.: 877818-62-7
M. Wt: 548.62
InChI Key: IENUVQJETLPUQD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin, a 1,2,4-triazole, and a benzo[de]isoquinoline-1,3(2H)-dione. These functional groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The 2,3-dihydrobenzo[b][1,4]dioxin and benzo[de]isoquinoline-1,3(2H)-dione groups are both cyclic structures, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The presence of the 1,2,4-triazole group suggests that this compound could participate in reactions typical of heterocycles. Additionally, the benzo[de]isoquinoline-1,3(2H)-dione group could undergo reactions typical of quinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the 2,3-dihydrobenzo[b][1,4]dioxin group could contribute to the compound’s lipophilicity, while the 1,2,4-triazole group could contribute to its acidity .

Scientific Research Applications

Solvation and Reaction Pathways

Solvation can significantly influence the reaction paths and properties of similar complex organic molecules. For example, the reaction of naphthalic anhydride with diamines in different solvents yields various products, demonstrating solvation's role in controlling reaction outcomes. Similar principles could apply to the compound , potentially affecting its reactivity and applications in materials science, such as gel formation for biomedical applications (Singh & Baruah, 2008).

Chemosensor Systems

Compounds within the benzo[de]isoquinoline-1,3-dione series, akin to the given molecule, have been synthesized and studied for their chemosensor capabilities, especially in anion detection. This suggests potential applications in environmental monitoring and analytical chemistry for detecting pollutants or biochemicals (Tolpygin et al., 2013).

Fluorescence Quenching and Enhancement

The interaction with polyhydroxy compounds can lead to fluorescence quenching or enhancement in similar organic molecules, indicating possible uses in developing fluorescent probes or sensors for biological and chemical analyses (Tamuly et al., 2006).

Antitumor Activities

Complex organic molecules, including derivatives of isoquinoline and similar fused-ring systems, have been synthesized and evaluated for their antitumor properties. This highlights the potential of such compounds in medicinal chemistry for developing new anticancer agents (Khodair et al., 2004).

Synthesis and Molecular Structures

Understanding the synthesis and molecular structure of complex organic compounds is crucial for exploring their applications. For example, the acid-catalyzed reactions of specific diones with quinoline derivatives provide insights into novel compound synthesis and potential applications in drug development and material science (Tkachev et al., 2013).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Additionally, given the biological activities associated with 1,2,4-triazoles, it would be interesting to investigate the potential biological activities of this compound .

Properties

IUPAC Name

2-[3-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O4S/c36-29-22-13-6-9-20-10-7-14-23(27(20)22)30(37)34(29)17-8-18-40-31-33-32-28(35(31)21-11-2-1-3-12-21)26-19-38-24-15-4-5-16-25(24)39-26/h1-7,9-16,26H,8,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENUVQJETLPUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCCCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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